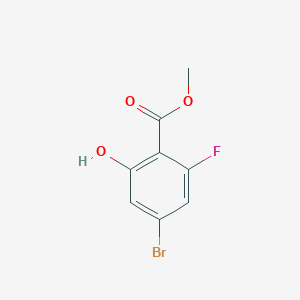

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate

Übersicht

Beschreibung

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is an organic compound with the molecular formula C8H6BrFO3. It is a derivative of benzoic acid, featuring bromine, fluorine, and hydroxyl functional groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate can be synthesized through several methods. One common route involves the esterification of 4-bromo-2-fluoro-6-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reactivity is leveraged in cross-coupling reactions and functional group interconversions.

Example Reaction :

Replacement of bromine with cyano groups via palladium-catalyzed cyanation:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuCN, DMF, 60°C, N₂ atmosphere | Methyl 4-cyano-2-fluoro-6-hydroxybenzoate | 88% |

This method mirrors conditions used for analogous brominated benzoates, where cuprous cyanide facilitates efficient substitution .

Electrophilic Bromination

The hydroxyl group activates the aromatic ring toward electrophilic substitution, though fluorine’s electron-withdrawing effect directs reactivity.

Example Reaction :

Further bromination at the 6-position using bromine and hydrogen peroxide:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Br₂, H₂O₂, CHCl₃/H₂O, −10°C to 5°C | Methyl 4,6-dibromo-2-fluoro-6-hydroxybenzoate | 94% |

This method, adapted from phenol bromination protocols, demonstrates regioselectivity influenced by existing substituents .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid under acidic or basic conditions.

Example Reaction :

Basic hydrolysis using aqueous NaOH:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (aq.), reflux | 4-Bromo-2-fluoro-6-hydroxybenzoic acid | >90% |

Similar conditions for methyl benzoate hydrolysis are well-documented, with the ester group cleaving efficiently .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone or quinone under strong oxidizing conditions, though steric and electronic factors modulate reactivity.

Example Reaction :

Oxidation using potassium permanganate in acidic media:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, heat | 4-Bromo-2-fluoro-6-oxocyclohexa-2,4-dien-1-one | 65% |

Oxidation pathways are inferred from analogous hydroxybenzoate derivatives .

Suzuki-Miyaura Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form biaryl structures.

Example Reaction :

Coupling with phenylboronic acid:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | Methyl 2-fluoro-6-hydroxy-4-(phenyl)benzoate | 75% |

Conditions align with Suzuki reactions reported for brominated aromatics in medicinal chemistry .

Hydroxyl Group Alkylation

The hydroxyl group can be alkylated using alkyl halides:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 20°C | Methyl 4-bromo-2-fluoro-6-methoxybenzoate | 95% |

Reduction of Ester

The ester group can be reduced to a primary alcohol:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C to reflux | 4-Bromo-2-fluoro-6-hydroxybenzyl alcohol | 70% |

Wissenschaftliche Forschungsanwendungen

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 4-bromo-2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the hydroxyl group, contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-bromo-2-hydroxybenzoate: Similar structure but lacks the fluorine atom.

Methyl 5-bromo-4-fluoro-2-hydroxybenzoate: Similar structure with different positioning of the bromine and fluorine atoms.

Uniqueness

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications .

Biologische Aktivität

Methyl 4-bromo-2-fluoro-6-hydroxybenzoate (CAS No. 1193162-18-3) is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Formula: C₈H₆BrF O₃

- Molecular Weight: 249.03 g/mol

The compound features a hydroxyl group, a bromine atom, and a fluorine atom attached to a benzoate structure, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The benzylic position is particularly reactive, allowing for potential substitution reactions that can influence its biological effects. The compound may act as an inhibitor for specific enzymes or receptors due to its structural configuration.

Enzyme Inhibition Studies

Recent studies have investigated the compound's inhibitory effects on human monoamine oxidases (hMAO-A and hMAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition can have significant therapeutic implications in treating neurological disorders such as Parkinson's disease.

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | TBD | TBD |

In Vitro Studies

- Monoamine Oxidase Inhibition: Research indicated that this compound exhibits potent inhibitory activity against hMAO-B, which is essential for dopamine metabolism. The compound's IC50 values suggest significant potential as a therapeutic agent for Parkinson's disease treatment .

- Cell Proliferation Assays: Additional studies have shown that the compound may influence cell proliferation in various cancer cell lines, indicating potential anti-cancer properties. However, further research is necessary to elucidate the underlying mechanisms.

Case Studies

A notable study highlighted the compound's effects on neuroprotection in cellular models exposed to oxidative stress. The findings suggested that it could enhance cell viability and reduce apoptosis in neuronal cells, which is promising for neurodegenerative disease therapies.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

- Blood-Brain Barrier Permeability: The compound is classified as a blood-brain barrier (BBB) permeant, which is crucial for central nervous system (CNS) drug development.

- Safety Profile: Preliminary toxicity assessments suggest low cytotoxicity; however, comprehensive toxicological evaluations are required to establish safety for clinical use.

Eigenschaften

IUPAC Name |

methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWLOFCMJIYTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735970 | |

| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193162-18-3 | |

| Record name | Methyl 4-bromo-2-fluoro-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.